molecular formula C21H32N2O4 B3014302 Methyl 1-[2-(2-adamantanylacetylamino)acetyl]piperidine-4-carboxylate CAS No. 899993-43-2

Methyl 1-[2-(2-adamantanylacetylamino)acetyl]piperidine-4-carboxylate

Cat. No.: B3014302
CAS No.: 899993-43-2
M. Wt: 376.497
InChI Key: SCLVIRPLUXOGQE-UHFFFAOYSA-N
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Description

Methyl 1-[2-(2-adamantanylacetylamino)acetyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, an adamantane moiety, and ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[2-(2-adamantanylacetylamino)acetyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is first functionalized to introduce an acetyl group.

    Amide Bond Formation: The functionalized adamantane is then reacted with an appropriate amine to form an amide bond.

    Piperidine Ring Introduction: The piperidine ring is introduced through a cyclization reaction, often involving a nucleophilic substitution.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(2-adamantanylacetylamino)acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the carbonyl groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the piperidine ring or the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-[2-(2-adamantanylacetylamino)acetyl]piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific mechanical or chemical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism by which Methyl 1-[2-(2-adamantanylacetylamino)acetyl]piperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[2-(2-adamantanylacetylamino)acetyl]piperidine-4-carboxylate: shares similarities with other piperidine derivatives and adamantane-containing compounds.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylate and its analogs are structurally similar and may have comparable chemical properties.

    Adamantane Derivatives: Compounds containing the adamantane moiety, such as amantadine, share structural features and may exhibit similar biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of the adamantane and piperidine moieties, along with the presence of both ester and amide functional groups. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

methyl 1-[2-[[2-(1-adamantyl)acetyl]amino]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4/c1-27-20(26)17-2-4-23(5-3-17)19(25)13-22-18(24)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h14-17H,2-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLVIRPLUXOGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CNC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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